

(3,5-Dimethoxybenzyl)methylamine: A Versatile Building Block in Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: (3,5-Dimethoxybenzyl)methylamine

Cat. No.: B151421

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(An In-depth Technical Guide)

Abstract

(3,5-Dimethoxybenzyl)methylamine is a valuable secondary amine building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring an electron-rich dimethoxy-substituted aromatic ring and a reactive methylamine moiety, makes it a versatile precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of **(3,5-Dimethoxybenzyl)methylamine**, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design and organic synthesis. The 3,5-dimethoxybenzyl group, in particular, has been identified as a key pharmacophore in various biologically active compounds. The presence of two methoxy groups at the meta positions of the benzene ring enhances its electron-donating properties and can influence its binding interactions with biological targets.^[1] When combined with a

methylamine functional group, as in **(3,5-Dimethoxybenzyl)methylamine**, it provides a readily functionalizable handle for the construction of more complex molecular architectures. This guide will delve into the synthesis of this important building block and highlight its application in the synthesis of targeted therapeutics.

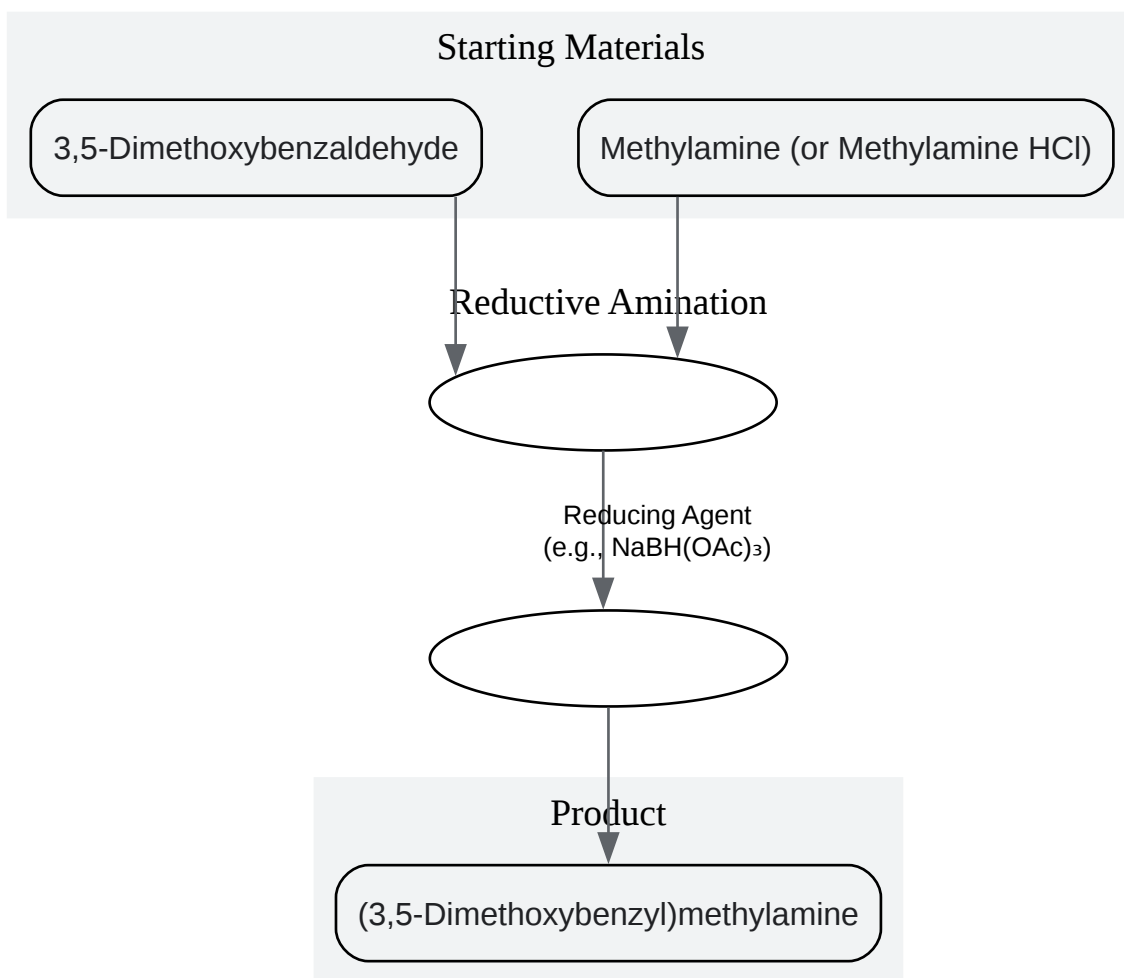
Physicochemical Properties

(3,5-Dimethoxybenzyl)methylamine is typically a colorless to pale yellow liquid or solid, depending on its purity.^[1] It is soluble in common organic solvents. The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	77775-71-4	^[1] ^[2]
Molecular Formula	C ₁₀ H ₁₅ NO ₂	^[1] ^[2]
Molecular Weight	181.23 g/mol	^[1]
Appearance	Colorless to pale yellow liquid	^[2]
Purity	Typically ≥97%	^[1] ^[2]

Synthesis of (3,5-Dimethoxybenzyl)methylamine

The most common and efficient method for the synthesis of **(3,5-Dimethoxybenzyl)methylamine** is through the reductive amination of 3,5-dimethoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.



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Synthetic workflow for (3,5-Dimethoxybenzyl)methylamine.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of **(3,5-Dimethoxybenzyl)methylamine** via reductive amination.

Materials:

- 3,5-Dimethoxybenzaldehyde
- Methylamine hydrochloride
- Sodium triacetoxyborohydride (NaBH(OAc)₃)

- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a stirred suspension of 3,5-dimethoxybenzaldehyde (1.0 eq) and methylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (0.5 M) at room temperature is added triethylamine (1.2 eq).
- The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
- Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes.
- The reaction is stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
- The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel to afford **(3,5-Dimethoxybenzyl)methylamine**.

Quantitative Data:

Reactant/Product	Molar Eq.	Typical Yield
3,5-Dimethoxybenzaldehyde	1.0	-
Methylamine HCl	1.2	-
Triethylamine	1.2	-
Sodium triacetoxyborohydride	1.5	-
(3,5-Dimethoxybenzyl)methylamine	-	70-90%

Spectroscopic Characterization (Predicted)

As of the date of this publication, experimental spectroscopic data for **(3,5-Dimethoxybenzyl)methylamine** is not readily available in the public domain. The following data is predicted based on the chemical structure and typical spectroscopic values for analogous compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.45	d, $J \approx 2.0$ Hz	2H	Aromatic (H-2, H-6)
~6.35	t, $J \approx 2.0$ Hz	1H	Aromatic (H-4)
~3.78	s	6H	Methoxy ($-\text{OCH}_3$)
~3.65	s	2H	Benzyl ($-\text{CH}_2-$)
~2.45	s	3H	Methyl ($-\text{CH}_3$)
~1.5 (broad)	s	1H	Amine ($-\text{NH}-$)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (CDCl_3 , 100 MHz)

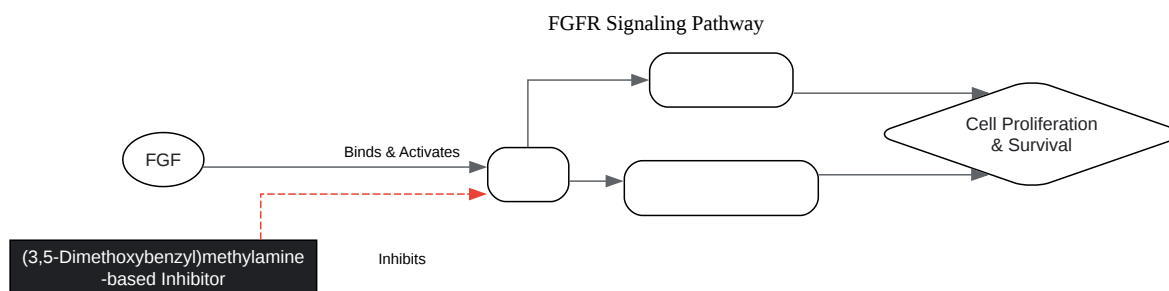
Chemical Shift (δ) ppm	Assignment
~160.8	Aromatic (C-3, C-5)
~142.5	Aromatic (C-1)
~105.0	Aromatic (C-2, C-6)
~98.0	Aromatic (C-4)
~55.2	Methoxy (-OCH ₃)
~54.0	Benzyl (-CH ₂ -)
~36.0	Methyl (-CH ₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Weak-Medium	N-H Stretch
~3000-2800	Medium-Strong	C-H Stretch (aromatic and aliphatic)
~1600, ~1460	Strong	C=C Stretch (aromatic ring)
~1205, ~1065	Strong	C-O Stretch (aryl ether)
~1155	Medium-Strong	C-N Stretch

Applications in Drug Development: A Case Study

The 3,5-dimethoxybenzyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. For instance, derivatives of 3,5-dimethoxybenzylamine have been utilized in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.



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*Simplified FGFR signaling pathway and the inhibitory action of a **(3,5-Dimethoxybenzyl)methylamine**-based drug candidate.*

In the design of these inhibitors, the 3,5-dimethoxybenzyl group often serves to occupy a hydrophobic pocket in the ATP-binding site of the FGFR kinase domain. The nitrogen atom of the amine provides a crucial point of attachment for building out the rest of the inhibitor molecule to achieve high potency and selectivity.

Representative Synthetic Application

While a specific drug molecule containing the exact **(3,5-Dimethoxybenzyl)methylamine** fragment is not publicly disclosed, a closely related analog, 3,5-dimethoxybenzylamine, has been used in the synthesis of FGFR inhibitors. The following is a generalized representation of such a synthetic step.

Reaction: Buchwald-Hartwig amination of a heterocyclic halide with 3,5-dimethoxybenzylamine.

Experimental Protocol Snippet:

"3-Bromo-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (1.0 eq), 3,5-dimethoxybenzylamine (1.1 eq), BINAP (0.1 eq), and Cs_2CO_3 (2.0 eq) were dissolved in toluene in a microwave tube. The tube was flushed with N_2 for 5 min, then $\text{Pd}_2(\text{DBA})_3$ (0.1 eq) was added, and the reaction was degassed again for a further 5 min. The resulting mixture was stirred at 100 °C for 3 h."

This example illustrates how the amine functionality of a 3,5-dimethoxybenzylamine derivative can be used to form a key C-N bond in the synthesis of a complex heterocyclic molecule with potential therapeutic applications.

Conclusion

(3,5-Dimethoxybenzyl)methylamine is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its straightforward synthesis via reductive amination and the unique electronic properties imparted by the dimethoxy-substituted aromatic ring make it an attractive starting material for the creation of novel and complex molecular architectures. As demonstrated by its utility in the design of kinase inhibitors, the incorporation of the 3,5-dimethoxybenzyl moiety can be a successful strategy for achieving potent and selective biological activity. This technical guide provides a foundational resource for researchers looking to employ **(3,5-Dimethoxybenzyl)methylamine** in their synthetic endeavors. Further exploration of its applications is likely to yield new and important discoveries in medicinal chemistry.

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